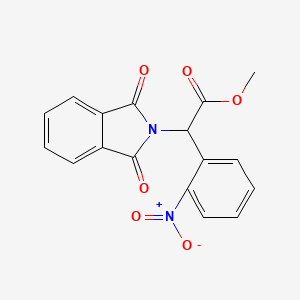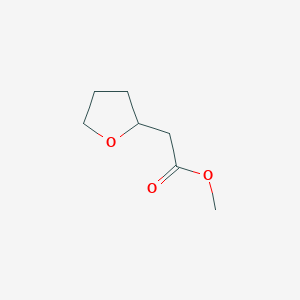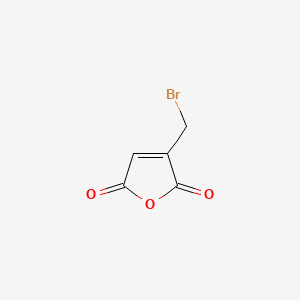
(Pentafluoroethyl)(diphenyl)phosphane
Descripción general
Descripción
(Pentafluoroethyl)(diphenyl)phosphane is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as PFEDP and has a molecular formula of C16H11F5P. It is a colorless liquid that is highly reactive and can be used in a variety of chemical reactions.
Mecanismo De Acción
The mechanism of action of (Pentafluoroethyl)(diphenyl)phosphane is not well understood. However, it is believed that the compound acts as a nucleophile and can react with a variety of electrophiles. This reaction results in the formation of new chemical bonds and can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects:
(Pentafluoroethyl)(diphenyl)phosphane has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can potentially cause harm if not handled properly. It is important to take appropriate safety precautions when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Pentafluoroethyl)(diphenyl)phosphane in lab experiments is its high reactivity. It can be used to synthesize a variety of organic compounds and is particularly useful in palladium-catalyzed cross-coupling reactions. However, the compound is highly reactive and can be dangerous if not handled properly. It is important to take appropriate safety precautions when working with this compound.
Direcciones Futuras
There are numerous future directions for research on (Pentafluoroethyl)(diphenyl)phosphane. One potential area of research is the development of new synthetic methods using PFEDP as a reagent. Another area of research is the exploration of the compound's potential applications in medicinal chemistry. Additionally, further studies on the compound's biochemical and physiological effects are needed to fully understand its potential risks and benefits.
Aplicaciones Científicas De Investigación
(Pentafluoroethyl)(diphenyl)phosphane has numerous applications in scientific research. One of the most significant applications of PFEDP is its use as a reagent in organic synthesis. It can be used in a variety of reactions such as the palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura reaction, and the Heck reaction.
Propiedades
IUPAC Name |
1,1,2,2,2-pentafluoroethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5P/c15-13(16,17)14(18,19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVPYFJDZKYVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467657 | |
| Record name | (Pentafluoroethyl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pentafluoroethyl)(diphenyl)phosphane | |
CAS RN |
20157-74-8 | |
| Record name | (Pentafluoroethyl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B1610203.png)




![[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane](/img/structure/B1610210.png)

![(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid](/img/structure/B1610214.png)

![Acetamide, N-[2-fluoro-4-(trifluoromethyl)phenyl]-](/img/structure/B1610219.png)

![[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B1610222.png)
